molecular formula C19H23NO3 B10974074 3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

Cat. No.: B10974074
M. Wt: 313.4 g/mol
InChI Key: WBNCLOAXJLVYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide is an organic compound characterized by the presence of methoxyphenyl groups attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide typically involves the reaction of 4-methoxyphenylacetic acid with 4-methoxyphenylethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its dual methoxyphenyl groups and propanamide backbone differentiate it from other similar compounds, making it a valuable molecule for various research and industrial applications .

Properties

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C19H23NO3/c1-22-17-8-3-15(4-9-17)7-12-19(21)20-14-13-16-5-10-18(23-2)11-6-16/h3-6,8-11H,7,12-14H2,1-2H3,(H,20,21)

InChI Key

WBNCLOAXJLVYHH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCC2=CC=C(C=C2)OC

solubility

11.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.